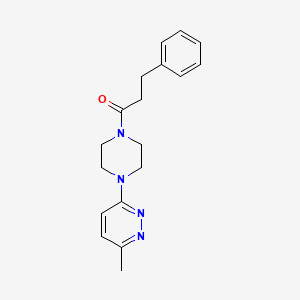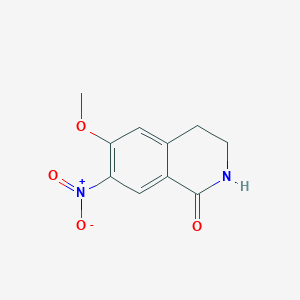
N-tert-butyl-4-(piperazin-1-yl)quinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-Butyl)-4-(piperazin-1-yl)quinolin-2-amine is a complex organic compound that features a quinoline core structure substituted with a tert-butyl group and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-4-(piperazin-1-yl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperazine Moiety: The piperazine group can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine under basic conditions.
Industrial Production Methods
Industrial production of N-(tert-Butyl)-4-(piperazin-1-yl)quinolin-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(tert-Butyl)-4-(piperazin-1-yl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, converting the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
N-(tert-Butyl)-4-(piperazin-1-yl)quinolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Material Science: It is investigated for its properties in organic electronics and as a ligand in coordination chemistry.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(tert-Butyl)-4-(piperazin-1-yl)quinolin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The quinoline core can intercalate with DNA, while the piperazine moiety can enhance binding affinity to proteins. The tert-butyl group provides steric hindrance, influencing the compound’s overall bioactivity and selectivity.
相似化合物的比较
Similar Compounds
N-(tert-Butyl)-4-(morpholin-1-yl)quinolin-2-amine: Similar structure but with a morpholine ring instead of piperazine.
N-(tert-Butyl)-4-(piperidin-1-yl)quinolin-2-amine: Contains a piperidine ring instead of piperazine.
N-(tert-Butyl)-4-(pyrrolidin-1-yl)quinolin-2-amine: Features a pyrrolidine ring instead of piperazine.
Uniqueness
N-(tert-Butyl)-4-(piperazin-1-yl)quinolin-2-amine is unique due to the combination of the quinoline core, tert-butyl group, and piperazine moiety, which collectively contribute to its distinct chemical properties and potential applications. The piperazine ring offers additional sites for hydrogen bonding and interaction with biological targets, enhancing its utility in medicinal chemistry.
属性
分子式 |
C17H24N4 |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
N-tert-butyl-4-piperazin-1-ylquinolin-2-amine |
InChI |
InChI=1S/C17H24N4/c1-17(2,3)20-16-12-15(21-10-8-18-9-11-21)13-6-4-5-7-14(13)19-16/h4-7,12,18H,8-11H2,1-3H3,(H,19,20) |
InChI 键 |
YAZAQYHLAVYJCK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC1=NC2=CC=CC=C2C(=C1)N3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)
![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)







![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)

